molecular formula C17H12F3NO3 B2692996 2-[2-[3-(Trifluoromethyl)phenoxy]ethyl]isoindole-1,3-dione CAS No. 321432-39-7

2-[2-[3-(Trifluoromethyl)phenoxy]ethyl]isoindole-1,3-dione

Cat. No.: B2692996
CAS No.: 321432-39-7
M. Wt: 335.282
InChI Key: IFXYTNFPEJBVFZ-UHFFFAOYSA-N
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Description

2-[2-[3-(Trifluoromethyl)phenoxy]ethyl]isoindole-1,3-dione is a synthetic isoindole-1,3-dione derivative characterized by a phenoxyethyl side chain bearing a trifluoromethyl (-CF₃) group at the meta position. The isoindole-1,3-dione core is a rigid, planar structure known for its electron-deficient nature, which facilitates interactions with biological targets. The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound of interest in medicinal chemistry and materials science .

Properties

IUPAC Name

2-[2-[3-(trifluoromethyl)phenoxy]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO3/c18-17(19,20)11-4-3-5-12(10-11)24-9-8-21-15(22)13-6-1-2-7-14(13)16(21)23/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXYTNFPEJBVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[2-[3-(Trifluoromethyl)phenoxy]ethyl]isoindole-1,3-dione typically involves the reaction of phthalic anhydride with primary amines, followed by further functionalization to introduce the trifluoromethylphenoxy group. One common method involves the condensation of phthalic anhydride with 3-(trifluoromethyl)phenol in the presence of a base, followed by cyclization to form the isoindole-1,3-dione core . Industrial production methods often employ solventless conditions and green chemistry principles to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

2-[2-[3-(Trifluoromethyl)phenoxy]ethyl]isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohol derivatives.

Common reagents and conditions used in these reactions include organic solvents like toluene, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted isoindole-1,3-dione derivatives .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with potential applications .
  • Reagent in Organic Reactions : It is utilized as a reagent in various organic reactions, contributing to the development of novel chemical processes and materials .

Biology

  • Antiviral Properties : Research indicates that 2-[2-[3-(Trifluoromethyl)phenoxy]ethyl]isoindole-1,3-dione exhibits antiviral activity, making it a candidate for developing treatments against viral infections .
  • Anti-inflammatory Effects : The compound has shown promise in mitigating inflammation, suggesting potential applications in treating inflammatory diseases .
  • Anticancer Activity : Studies have demonstrated that this compound possesses significant anticancer properties. It has been tested against various cancer cell lines and has shown efficacy in inhibiting cell proliferation .

Medicine

  • Therapeutic Applications : The compound is being investigated for its therapeutic potential in treating diseases such as cancer and viral infections. Its mechanism of action involves modulating specific molecular targets, which may lead to effective treatment strategies .
  • Drug Development : Due to its biological activities, this compound is considered a valuable candidate for drug development, particularly in oncology and virology .

Industry

  • Pharmaceuticals and Agrochemicals : The stability and reactivity of this compound make it suitable for use in the production of pharmaceuticals and agrochemicals. Its diverse biological activities enhance its value in these sectors .

Case Study 1: Anticancer Activity

In a study conducted by the National Cancer Institute (NCI), this compound was evaluated against a panel of human tumor cell lines. The compound exhibited a mean growth inhibition rate of approximately 12.53%, indicating its potential as an anticancer agent .

Case Study 2: Antiviral Research

Another research effort focused on the antiviral properties of this compound revealed that it effectively inhibited viral replication in vitro. This study highlights its potential role in developing antiviral therapies .

Mechanism of Action

The mechanism of action of 2-[2-[3-(Trifluoromethyl)phenoxy]ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The compound’s interaction with molecular targets such as DNA and proteins also contributes to its biological effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of isoindole-1,3-dione derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Physicochemical Properties

  • Nitro groups (5h) exhibit stronger UV absorption due to extended conjugation, whereas -CF₃ may reduce solubility in polar solvents .
  • Synthetic Efficiency: Yields for anilino-methyl derivatives () ranged from 64–93%, suggesting that introducing phenoxyethyl groups (as in the target compound) may require optimized conditions .

Research Findings and Implications

  • Substituent-Driven Activity : Antitumor efficacy correlates with aromatic substituent size and electronic properties. Smaller groups like -CF₃ may balance activity and bioavailability better than bulky phthalazines .
  • Synthetic Challenges: High-yield synthesis of phenoxyethyl derivatives (target compound) may require novel catalysts or solvent systems, as seen in ’s anilino-methyl analogs .

Biological Activity

2-[2-[3-(Trifluoromethyl)phenoxy]ethyl]isoindole-1,3-dione is a synthetic compound belonging to the isoindole-1,3-dione class. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. The trifluoromethyl group enhances the compound's stability and biological efficacy, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

IUPAC Name 2[2[3(Trifluoromethyl)phenoxy]ethyl]isoindole1,3dione\text{IUPAC Name }this compound

Molecular Formula: C17_{17}H12_{12}F3_{3}N1_{1}O3_{3}

CAS Number: 321432-39-7

Antiviral Properties

Research has indicated that isoindole derivatives, including this compound, exhibit significant antiviral activity. A study focused on trifluoromethyl indole derivatives found promising anti-HIV-1 activity in MT-2 cells, with some derivatives showing low nanomolar IC50_{50} values comparable to established antiretroviral drugs like efavirenz . The presence of the trifluoromethyl group appears to enhance binding affinity to viral targets.

Anticancer Activity

The compound has been investigated for its anticancer properties. It has shown potential in inhibiting cancer cell proliferation through mechanisms such as enzyme inhibition and modulation of signaling pathways involved in tumor growth. For instance, derivatives of isoindole compounds have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and disrupting microtubule dynamics .

Anti-inflammatory Effects

In addition to its antiviral and anticancer properties, this compound has been noted for its anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition: The trifluoromethyl group facilitates stronger interactions with target enzymes, potentially inhibiting their activity and leading to decreased cell proliferation in cancer cells.
  • Receptor Modulation: By binding to specific receptors, the compound may alter downstream signaling pathways that are crucial for cell survival and proliferation.

Case Studies and Research Findings

StudyFindingsIC50_{50} Values
Trifluoromethyl Indole Derivatives StudyPromising anti-HIV-1 activityLow nanomolar range
Antiproliferative Effects in Cancer CellsInduced apoptosis in MCF-7 breast cancer cells8 nM for specific derivatives
Anti-inflammatory Activity AssessmentInhibited pro-inflammatory cytokinesNot specified

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